molecular formula C17H17BrN2O3 B4388363 N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide

N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No. B4388363
M. Wt: 377.2 g/mol
InChI Key: NMPRBUJVIAVJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as BME-001, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BME-001 is a small molecule that belongs to the class of N-phenyl-N'-(4-alkoxybenzyl) ethanediamide derivatives.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is still not fully understood. However, studies have suggested that N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have several biochemical and physiological effects. Studies have suggested that N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is its potent antiproliferative activity against a wide range of cancer cell lines. However, one of the major limitations of N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. One of the major areas of interest is the development of more water-soluble derivatives of N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide that can be administered in vivo. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in animal models. Finally, the development of N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide as a potential anticancer drug candidate is an area of ongoing research.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have potential applications in various fields of scientific research. One of the major areas of interest is its use as an anticancer agent. Several studies have shown that N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.

properties

IUPAC Name

N'-(4-bromo-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-9-13(18)5-8-15(11)20-17(22)16(21)19-10-12-3-6-14(23-2)7-4-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPRBUJVIAVJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.